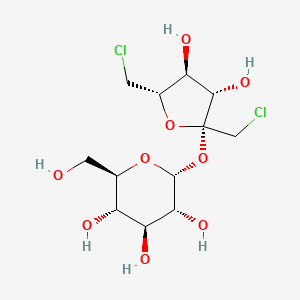
1,6-Dichlorosucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichlorosucrose typically involves the following steps :
Tritylation: Sucrose is first tritylated to block the three primary alcohol groups.
Acetylation: The five secondary alcohol groups are then acetylated as acetates.
Chlorination: The acetylated sucrose is subjected to chlorination to replace the hydroxyl groups with chlorine atoms.
Deprotection: The trityl and acetyl groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,6-Dichlorosucrose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield sucrose and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are sucrose and hydrochloric acid.
Scientific Research Applications
1,6-Dichlorosucrose has several scientific research applications, including :
Chemistry: Used to study the effects of chlorination on the reactivity of sucrose derivatives.
Biology: Investigated for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use as a sweetener with reduced caloric content.
Industry: Used in the production of non-nutritive sweeteners and other food additives.
Mechanism of Action
The mechanism of action of 1,6-Dichlorosucrose involves its interaction with taste receptors on the tongue, leading to a sweet taste sensation. The chlorine atoms enhance the sweetness by interacting with specific sites on the taste receptors . Additionally, the compound is resistant to metabolism by invertase, preventing its breakdown in the digestive system .
Comparison with Similar Compounds
Similar Compounds
1,4,6,6’-Tetrachlorogalactosucrose: Another chlorinated derivative of sucrose with intense sweetness.
1,6,6’-Trichlorosucrose: A trichlorinated derivative with enhanced sweetness compared to sucrose.
Uniqueness
1,6-Dichlorosucrose is unique due to its specific chlorination pattern, which significantly enhances its sweetness while maintaining resistance to metabolic breakdown.
Properties
CAS No. |
61854-83-9 |
|---|---|
Molecular Formula |
C12H20Cl2O9 |
Molecular Weight |
379.18 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(16)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
UQXZSKHOYOHVIH-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


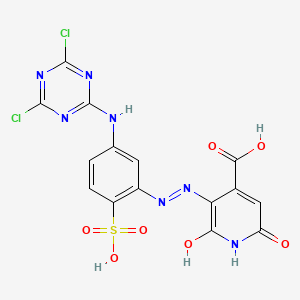
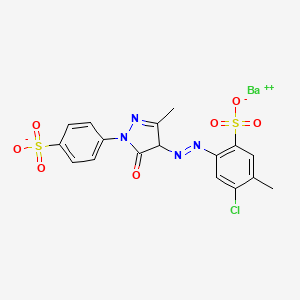
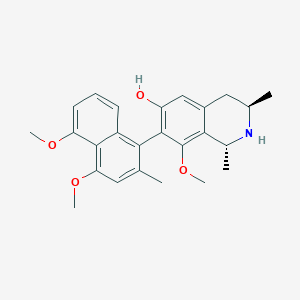


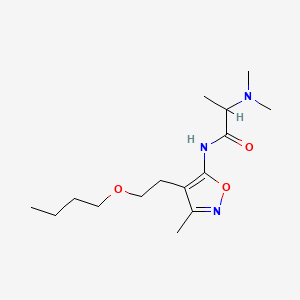
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
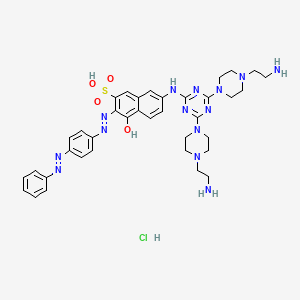
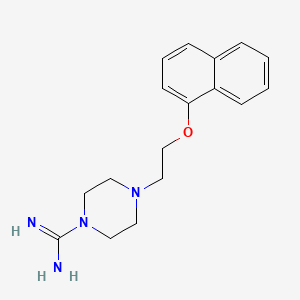

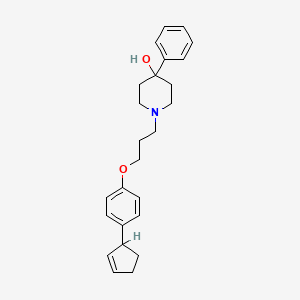
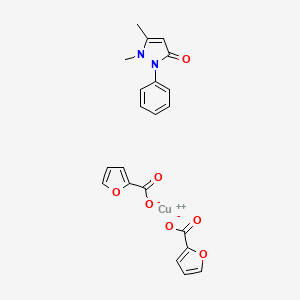
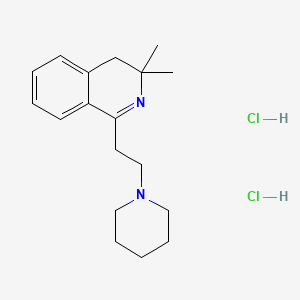
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
